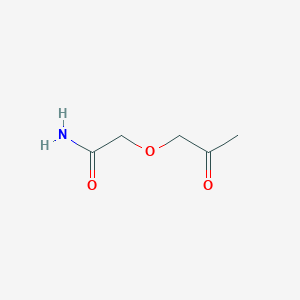

Acetamide, 2-(2-oxopropoxy)-

Description

Acetamide, 2-(2-oxopropoxy)- (IUPAC name: 2-[(2-oxopropoxy)methyl]acetamide) is an acetamide derivative characterized by a 2-oxopropoxy (–O–CH2–CO–CH3) substituent attached to the methylene group of the acetamide core. The 2-oxopropoxy group introduces both hydrophilic (ether and ketone moieties) and hydrophobic (methyl group) characteristics, influencing solubility, reactivity, and biological interactions .

Properties

CAS No. |

724422-64-4 |

|---|---|

Molecular Formula |

C5H9NO3 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

2-(2-oxopropoxy)acetamide |

InChI |

InChI=1S/C5H9NO3/c1-4(7)2-9-3-5(6)8/h2-3H2,1H3,(H2,6,8) |

InChI Key |

QWLJPXHINBFJNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(2-oxopropoxy)- can be achieved through several methods. One common approach involves the reaction of acetamide with 2-bromo-2-oxopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of Acetamide, 2-(2-oxopropoxy)- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Oxidation Reactions

Mechanism:

Acetamide, 2-(2-oxopropoxy)- undergoes oxidation via cleavage of the C–C bond in the β-keto amide moiety. This reaction, catalyzed by PhI(OAc)₂ or I₂, generates α,α-dihalo intermediates (e.g., dichloro or dibromo derivatives), which subsequently undergo retro-Claisen condensation to form oxidized products .

Key Products:

-

2,2-Dihaloacetamides : Formed through oxidative cleavage, these compounds are critical intermediates in organic synthesis .

-

Hydroxylated Derivatives : I₂-catalyzed oxidation under air produces α-carbonyl imines, which hydrolyze to yield hydroxylated products .

Reagents and Conditions:

Reduction Reactions

Mechanism:

The ketone group in the 2-oxopropoxy moiety is reduced to a secondary alcohol using hydride reagents. This reaction is critical for synthesizing alcohol-containing derivatives.

Key Products:

-

Alcohol Derivatives : Reduction with NaBH₄ or LiAlH₄ yields 2-(2-hydroxypropoxy)acetamide.

Reagents and Conditions:

-

NaBH₄ (1.5 equiv) in methanol at room temperature.

Substitution Reactions

Mechanism:

The acetamide group participates in nucleophilic substitution reactions, particularly in multicomponent reactions (e.g., Passerini or Ugi reactions). These reactions form β-amino alcohols or heterocyclic compounds.

Key Products:

-

β-Amino Alcohols : Formed via Passerini-type reactions with SiCl₄ and HMPA .

-

Heterocycles : Intramolecular substitution leads to pyrrolidine derivatives, as seen in optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide .

Reagents and Conditions:

Cyclization Reactions

Mechanism:

The compound undergoes cyclization to form five- or six-membered rings, driven by the reactivity of the 2-oxopropoxy group.

Key Products:

-

Thiazoles/Oxazole Derivatives : Cyclization with isocyanides or aldehydes under catalytic conditions .

-

Macrocycles : U-4C-3CR reactions form macrocyclic structures, as demonstrated in syringolin A synthesis .

Reagents and Conditions:

Cross-Coupling Reactions

Mechanism:

I₂-catalyzed oxidative coupling with alcohols forms α-carbonyl N,O-acetals. These intermediates are versatile precursors for further functionalization.

Key Products:

-

α-Carbonyl N,O-Acetals : React with nucleophiles (e.g., POCl₃, PPh₃) to yield functionalized derivatives .

Reagents and Conditions:

Comparative Analysis of Reaction Pathways

Scientific Research Applications

Acetamide, 2-(2-oxopropoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, 2-(2-oxopropoxy)- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Biological Activity

Acetamide, 2-(2-oxopropoxy)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

Acetamide, 2-(2-oxopropoxy)- has a unique chemical structure characterized by an acetamide functional group linked to a propoxy moiety. Its molecular formula is , which indicates the presence of nitrogen and oxygen atoms that contribute to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that Acetamide, 2-(2-oxopropoxy)- exhibits antimicrobial properties . A study reported that compounds with similar structures demonstrated significant activity against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values for various microbial strains, highlighting the compound's potential as an antimicrobial agent.

Antiviral Activity

In addition to its antimicrobial effects, Acetamide, 2-(2-oxopropoxy)- has been explored for its antiviral properties . Preliminary studies have shown that it can inhibit viral replication in vitro. For instance, it has demonstrated activity against influenza virus by interfering with viral entry into host cells.

Anticancer Activity

One of the most promising aspects of Acetamide, 2-(2-oxopropoxy)- is its anticancer potential . Several studies have investigated its effects on various cancer cell lines:

-

Cell Line Studies : In vitro studies using human cancer cell lines such as HL-60 (leukemia) and BGC-823 (gastric cancer) have shown that this compound induces apoptosis and inhibits cell proliferation.

- IC50 values indicate effective cytotoxicity:

- HL-60: 12 µM

- BGC-823: 15 µM

- IC50 values indicate effective cytotoxicity:

-

Mechanism of Action : The anticancer effects are attributed to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation.

- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that regulate apoptosis.

Study on HepG2 Cells

A recent study evaluated the effects of Acetamide derivatives on HepG2 hepatocellular carcinoma cells. The results indicated:

- A significant increase in total apoptotic cell death (24.51-fold).

- Cell cycle arrest at G1/S phase.

- Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

These findings suggest that Acetamide derivatives may offer therapeutic potential in liver cancer treatment.

Comparative Analysis with Other Compounds

In comparison with other acetamide derivatives:

- Acetamide, 2-(2-oxopropoxy)- showed superior anticancer activity against HepG2 cells compared to standard chemotherapeutics like 5-Fluorouracil (5-FU).

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Acetamide derivative | 6.9 | Apoptosis induction |

| 5-Fluorouracil | 8.3 | DNA synthesis inhibition |

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Acetamide Derivatives

Key Observations :

- The 2-oxopropoxy group distinguishes the target compound from others with bulkier or more complex substituents (e.g., chromenyl, pyridazinone, or morpholinone rings) .

- Electron-withdrawing groups (e.g., chloro, sulfonyl) in analogues enhance reactivity and binding to biological targets, while ether or hydroxy groups improve solubility .

Comparison :

- The target compound’s synthesis likely follows the nucleophilic substitution pathway described for aryloxycarboxylic acetamides (e.g., reaction of substituted phenols with 2-chloroethanamide) . This contrasts with multi-step routes for pyridazinone or morpholinone derivatives, which require specialized intermediates .

Table 3: Bioactivity of Acetamide Analogues

Functional Insights :

Physicochemical Properties

- Solubility: The 2-oxopropoxy group likely improves water solubility compared to morpholinone or chromenyl derivatives, which have bulky aromatic systems .

- Stability : The ketone in the 2-oxopropoxy group may render the compound prone to hydrolysis under acidic/basic conditions, unlike sulfonyl or halogenated analogues .

- Melting Points: Morpholinone and pyridazinone derivatives exhibit higher melting points (>200°C) due to crystalline aromatic systems, whereas the target compound may have a lower melting point .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-oxopropoxy)acetamide derivatives, and what experimental conditions are critical for successful synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a multi-step protocol involves:

- Step 1 : Reaction of a morpholinone core with acetaldehyde using NaBH₃CN in methanol for reductive amination (1 hour, room temperature) .

- Step 2 : Hydrolysis of intermediates with 1M LiOH in dioxane/water (45 minutes, rt) to generate carboxylic acid derivatives .

- Step 3 : Amide bond formation using HATU/DIPEA with substituted anilines in DMF (overnight, rt) .

- Key Variables : Reaction time, stoichiometry of coupling agents (e.g., HATU), and solvent polarity significantly impact yield.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural isomers of 2-(2-oxopropoxy)acetamide?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can distinguish regioisomers by analyzing chemical shifts of the oxopropoxy and acetamide groups. For example, carbonyl signals in the 165-175 ppm range (¹³C) confirm amide/ester functionality .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in crystalline derivatives .

- HPLC-MS : Reverse-phase chromatography with mass detection identifies impurities or byproducts (e.g., unreacted intermediates) .

Q. What are the primary research applications of 2-(2-oxopropoxy)acetamide derivatives in medicinal chemistry?

- Methodological Answer : These derivatives are explored as:

- Enzyme Inhibitors : Molecular docking studies (e.g., against COVID-19 proteases) require optimizing substituents on the morpholinone core for binding affinity .

- Antimicrobial Agents : Structure-activity relationship (SAR) studies focus on substituents at the 5- and 6-positions of the morpholinone ring to enhance bacterial membrane penetration .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing electron-withdrawing substituents to the morpholinone core?

- Methodological Answer :

- Catalyst Screening : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substituents. Screen ligands (e.g., XPhos) to improve efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of electron-deficient intermediates, while additives like LiCl mitigate side reactions .

- Kinetic Analysis : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps (e.g., slow amide coupling) .

Q. How should researchers resolve contradictions in spectral data during structural confirmation of 2-(2-oxopropoxy)acetamide analogs?

- Methodological Answer :

- 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals in crowded regions (e.g., δ 3.5-4.5 ppm) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to verify regioisomer assignments .

- Degradation Studies : Acidic/basic hydrolysis of the compound can isolate fragments (e.g., oxopropoxy vs. acetamide moieties) for independent analysis .

Q. What methodologies are recommended for assessing the genotoxic potential of acetamide-related impurities in synthesized derivatives?

- Methodological Answer :

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction) .

- LC-HRMS : Quantify trace impurities (e.g., alkylating agents) at ppm levels using high-resolution mass spectrometry with ion-trap detectors .

- In Silico Tools : Apply DEREK or OECD QSAR Toolbox to predict structural alerts for DNA reactivity .

Q. How can researchers evaluate the ecological impact of 2-(2-oxopropoxy)acetamide derivatives during disposal or accidental release?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (CO₂ evolution test) to measure microbial degradation rates in aqueous systems .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (48-hour EC₅₀) to assess impact on freshwater organisms .

- Partition Coefficients : Determine log Kow (octanol-water) via shake-flask method to predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.